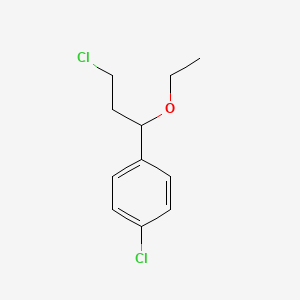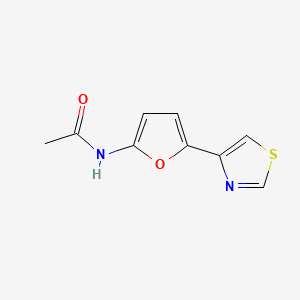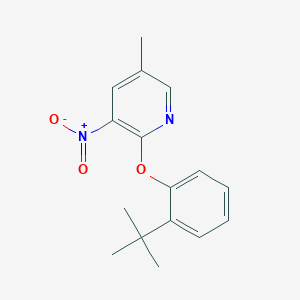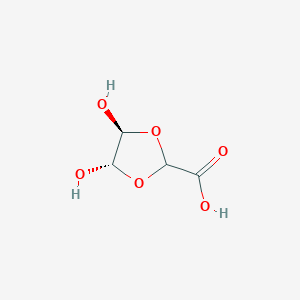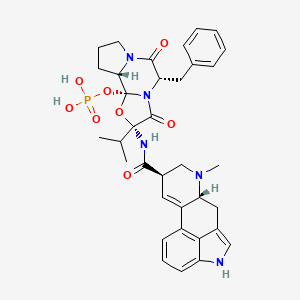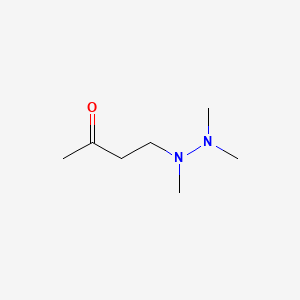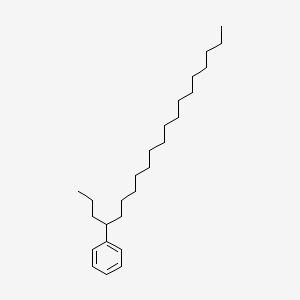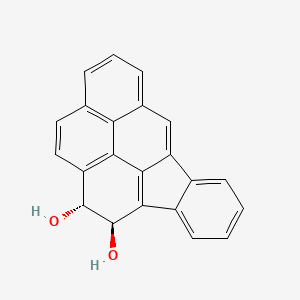
2,2'-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) is a complex organic compound that features a thiadiazole ring, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a thiadiazole ring substituted with dithio and dodecylphenol groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with appropriate phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The phenolic groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: In industrial applications, the compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and dithio groups can form strong interactions with metal ions and other biomolecules, leading to the modulation of their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound is a precursor in the synthesis of various thiadiazole derivatives and is known for its metal-binding properties.
2,5-Dimercapto-1,3,4-thiadiazole: Similar to 1,3,4-thiadiazole-2,5-dithiol, this compound is used in coordination chemistry and as a corrosion inhibitor.
1,3,4-Thiadiazole-2-thiol: This compound is studied for its antimicrobial and anticancer activities, similar to 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol).
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
94386-59-1 |
|---|---|
Molekularformel |
C38H58N2O2S5 |
Molekulargewicht |
735.2 g/mol |
IUPAC-Name |
4-dodecyl-2-[[5-[(5-dodecyl-2-hydroxyphenyl)disulfanyl]-1,3,4-thiadiazol-2-yl]disulfanyl]phenol |
InChI |
InChI=1S/C38H58N2O2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(41)35(29-31)44-46-37-39-40-38(43-37)47-45-36-30-32(26-28-34(36)42)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,41-42H,3-24H2,1-2H3 |
InChI-Schlüssel |
PMQMHBDOSZSSTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SSC2=NN=C(S2)SSC3=C(C=CC(=C3)CCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


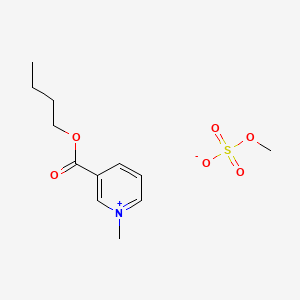
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
